Dimethyl 3,6-dimethoxyphthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

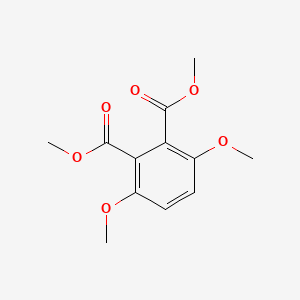

2D Structure

3D Structure

Properties

CAS No. |

65489-47-6 |

|---|---|

Molecular Formula |

C12H14O6 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3 |

InChI Key |

VIDQHWQUEYHLMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving Dimethyl 3,6 Dimethoxyphthalate

Elucidation of Reaction Mechanisms in Organic Synthesis Utilizing Dimethyl 3,6-Dimethoxyphthalate

The reactivity of this compound is dominated by the chemistry of its ester functional groups and the aromatic ring. Mechanistic studies have focused on understanding the pathways of its transformations, which are pivotal for the synthesis of more complex molecules.

The ester groups of this compound are susceptible to nucleophilic acyl substitution, a fundamental reaction class in organic chemistry. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent departure of the methoxy (B1213986) group as a leaving group results in the formation of a new carbonyl compound, such as an amide or a different ester. The presence of two adjacent ester groups on the aromatic ring can influence the reactivity of each other through electronic and steric effects. The electron-donating nature of the methoxy groups on the aromatic ring can also modulate the electrophilicity of the carbonyl carbons.

This compound is a key precursor for the synthesis of heterocyclic and polycyclic compounds, including indanediones and phthalazines. These transformations often proceed through a series of steps involving both nucleophilic acyl substitution and other reaction types.

The formation of indanedione derivatives from this compound typically involves a base-catalyzed condensation reaction with a compound containing an active methylene (B1212753) group. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking one of the ester carbonyl groups of the phthalate (B1215562). This is followed by an intramolecular cyclization and subsequent dehydration to yield the indanedione ring system.

Phthalazine (B143731) derivatives can be synthesized from this compound by condensation with hydrazine (B178648) or its derivatives. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. In the first step, one of the ester groups reacts with a nitrogen atom of the hydrazine to form a hydrazide intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining ester carbonyl group, leading to the formation of the six-membered phthalazine ring after elimination of a second molecule of methanol (B129727).

Electron Transfer and Redox Mechanisms

The photophysical and electrochemical properties of molecules derived from or related to this compound have been a subject of interest, particularly in the context of photoinduced electron transfer processes.

While this compound itself is not the primary focus of photoinduced electron transfer (PET) studies, its derivatives, particularly phthalimides and certain carboxylates, are well-known participants in these processes. Phthalimides, which can be synthesized from phthalic acid derivatives, are excellent electron acceptors upon photoexcitation. In the presence of a suitable electron donor, the excited phthalimide (B116566) can accept an electron, leading to the formation of a radical ion pair. The efficiency and kinetics of this PET process are influenced by the redox potentials of the donor and acceptor, the distance between them, and the nature of the solvent.

Similarly, carboxylate analogues can participate in photoinduced decarboxylation reactions, which proceed through an electron transfer mechanism. Upon excitation, a photosensitizer can abstract an electron from the carboxylate, leading to the formation of a carboxyl radical. This radical is unstable and readily undergoes decarboxylation to form a carbon-centered radical, which can then engage in further reactions. The study of these processes is crucial for applications in photoredox catalysis and the development of photolabile protecting groups.

Supramolecular Interactions and Host-Guest Chemistry with Derivatives

The rigid scaffold provided by the benzene (B151609) ring in this compound and its derivatives makes it an attractive building block for the construction of larger, well-defined supramolecular structures.

Derivatives of this compound have been utilized in the synthesis of "molecular clips" and other receptor molecules capable of binding guest species. These host molecules often feature a C-shaped or U-shaped cavity designed to encapsulate guests through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The dimethoxyphthalate moiety can serve as a rigid spacer element, connecting two aromatic sidewalls. The functional groups on these sidewalls can be tailored to achieve specific recognition properties for a variety of guests, including electron-deficient aromatic compounds or metal ions. The pre-organized structure of these molecular clips, enforced by the phthalate-derived scaffold, reduces the entropic penalty of binding, leading to high affinities and selectivities for the intended guest molecules.

Analysis of Binding Affinities and Complexation Dynamics in Supramolecular Architectures

The formation of supramolecular architectures is predicated on a range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. The structural features of this compound—namely the aromatic ring, the ester functionalities, and the methoxy groups—suggest that it can participate in several of these interactions.

Interactions with Biological Macromolecules:

Studies on the interaction of various phthalate acid esters (PAEs) with proteins and DNA offer a pertinent analogy for the potential complexation behavior of this compound. For instance, research on the binding of dicyclohexyl phthalate (DCHP) and its metabolite, monocyclohexyl phthalate (MCHP), with human serum albumin (HSA) demonstrated spontaneous complex formation. nih.govresearchgate.net The primary driving forces for these interactions were identified as hydrogen bonds and van der Waals forces, with the π-electrons of the phthalate's benzene ring playing a crucial role. nih.govresearchgate.net At a temperature of 298 K, the binding constants (K_b) for DCHP and MCHP with HSA were determined to be 24.82 × 10⁴ and 1.04 × 10⁴ M⁻¹, respectively, indicating strong affinity. nih.govresearchgate.net

Similarly, investigations into the non-covalent binding of several PAEs, including dimethyl phthalate (DMP), to DNA have been conducted. nih.govresearchgate.net These studies confirmed that PAEs can bind to the minor groove of DNA, primarily interacting with thymine (B56734) residues. nih.govresearchgate.net The dominant forces in this complexation were found to be hydrogen bonding and van der Waals interactions. nih.govresearchgate.net The binding constants (K_A) for various PAEs with DNA were determined, with DMP exhibiting a K_A of 1.99 × 10⁴ L/mol. nih.govresearchgate.net

Role in Self-Assembly and Host-Guest Chemistry:

The ester and methoxy functional groups in this compound are expected to play a significant role in directing its self-assembly and participation in host-guest systems. The carbonyl group of the ester can act as a hydrogen bond acceptor, a key interaction in the formation of ordered supramolecular structures. rsc.org Research on ester-functionalized N-annulated perylenediimides has shown that the dipole moment of the ester's carbonyl group can provide an additional supramolecular interaction, complementing π-π stacking and influencing the cooperativity of the self-assembly process. rsc.org

Interactive Data Table: Binding Interactions of Phthalate Esters with Macromolecules

The following table summarizes the binding affinities and key interacting forces for various phthalate esters with biological macromolecules, providing a basis for understanding the potential complexation behavior of this compound.

| Phthalate Ester | Interacting Macromolecule | Binding Constant (K) | Dominant Driving Forces |

| Dicyclohexyl Phthalate (DCHP) | Human Serum Albumin (HSA) | 24.82 × 10⁴ M⁻¹ | Hydrogen Bonds, Van der Waals Forces |

| Monocyclohexyl Phthalate (MCHP) | Human Serum Albumin (HSA) | 1.04 × 10⁴ M⁻¹ | Hydrogen Bonds, Van der Waals Forces |

| Dimethyl Phthalate (DMP) | DNA | 1.99 × 10⁴ L/mol | Hydrogen Bonds, Van der Waals Forces |

| Diethyl Phthalate (DEP) | DNA | 4.11 × 10⁵ L/mol | Hydrogen Bonds, Van der Waals Forces |

| Dibutyl Phthalate (DBP) | DNA | 7.60 × 10⁴ L/mol | Hydrogen Bonds, Van der Waals Forces |

| Benzyl Butyl Phthalate (BBP) | DNA | 1.42 × 10³ L/mol | Hydrogen Bonds, Van der Waals Forces |

| Bis(2-ethylhexyl) Phthalate (DEHP) | DNA | 1.04 × 10⁵ L/mol | Hydrogen Bonds, Van der Waals Forces |

Analytical Methodologies for Structural Elucidation and Quantification in Research on Dimethyl 3,6 Dimethoxyphthalate

Spectroscopic Techniques in Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of molecular compounds like dimethyl 3,6-dimethoxyphthalate, providing detailed information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The aromatic protons on the phthalate (B1215562) ring would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The protons of the two methoxy (B1213986) groups directly attached to the aromatic ring and the protons of the two methyl ester groups would each give rise to sharp singlet peaks, likely in the range of δ 3.5-4.0 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the ester groups (typically δ 165-175 ppm), the aromatic carbons attached to oxygen (downfield aromatic region), the unsubstituted aromatic carbons, and the methyl carbons of the methoxy and ester groups (upfield region, δ 50-60 ppm). stackexchange.com Analysis of a related compound, dimethyl 3,4,5,6-tetraphenylphthalate, shows ester methyl carbons appearing around δ 52 ppm and ester carbonyl carbons around δ 168 ppm, which serves as a useful reference. stackexchange.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | ~7.0 - 7.5 | ~110 - 120 | Singlet |

| Ester C=O | --- | ~168 | --- |

| Aromatic C-OCH₃ | --- | ~150 - 160 | --- |

| Aromatic C-COOCH₃ | --- | ~125 - 135 | --- |

| Ring -OCH₃ | ~3.8 | ~56 | Singlet |

| Ester -OCH₃ | ~3.9 | ~52 | Singlet |

Note: These are predicted values based on standard chemical shift ranges and data from related compounds. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the ester functions. vscht.cz

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and ether linkages would be visible in the 1000-1300 cm⁻¹ region. Aromatic ethers typically show a strong C-O-C asymmetric stretch between 1200-1300 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.orgdocbrown.info

Methoxy Group C-H Stretch: A characteristic sharp, medium intensity peak for the symmetric C-H stretch of a methoxy group may be observed around 2830 cm⁻¹. spectroscopyonline.com

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net When coupled with fragmentation techniques (MS/MS), it offers valuable insights into the molecule's structure.

For this compound (C₁₂H₁₄O₆), the calculated exact mass is 254.0790 g/mol . HR-MS analysis would confirm this mass with high precision. In fragmentation studies, common losses would include the methoxy group (-•OCH₃) and the methoxycarbonyl group (-•COOCH₃). General studies on phthalate fragmentation show that a characteristic ion at m/z 165.0193, corresponding to deprotonated phthalic acid, is often observed for monophthalates. nih.gov Another common fragment for phthalates is the deprotonated benzoate (B1203000) ion at m/z 121.0295. nih.gov These characteristic fragmentation pathways can help to confirm the phthalate core structure during analysis.

Chromatographic Separations for Research Sample Purity and Analysis

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing the purity of the final product.

Column chromatography is a standard method for purifying compounds like this compound on a preparative scale. The process involves a stationary phase (commonly silica (B1680970) gel or alumina) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it. Due to the moderate polarity of this compound, a stationary phase like silica gel is appropriate.

Optimization of the separation is achieved through gradient elution, where the polarity of the mobile phase is gradually increased over time. For this compound, a typical gradient might start with a non-polar solvent like hexane (B92381) and gradually introduce a more polar solvent such as ethyl acetate. This allows for the separation of non-polar impurities first, followed by the elution of the target compound, and finally, the removal of more polar impurities. The fractions collected are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule in its crystalline form. wikipedia.orgyoutube.com While obtaining suitable single crystals of the parent compound can sometimes be challenging, derivatization is a common strategy to facilitate crystallization and subsequent analysis. nih.gov

To perform this analysis, a suitable single crystal of a this compound derivative is grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of reflections. youtube.com By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. youtube.com From this map, the precise position of each atom in the crystal lattice can be determined, providing unambiguous confirmation of the molecular structure, bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the regiochemistry of the substituents on the aromatic ring.

Academic and Research Applications of Dimethyl 3,6 Dimethoxyphthalate

Precursor in Complex Organic Molecule Synthesis

The structural framework of phthalate (B1215562) esters, characterized by a benzene (B151609) ring with two adjacent methoxycarbonyl groups, provides a robust scaffold for the construction of more intricate molecular architectures. The strategic placement of additional functional groups, such as methoxy (B1213986) substituents, further enhances their utility as precursors in multi-step organic synthesis.

Synthesis of Light-Driven Molecular Motors from Dimethyl 4,5-Dimethoxyphthalate

A notable application of a close isomer, Dimethyl 4,5-dimethoxyphthalate, is in the synthesis of light-driven molecular motors. These are sophisticated molecular machines that can perform controlled rotational motion upon stimulation by light. Research has shown that Dimethyl 4,5-dimethoxyphthalate serves as a key starting material in the preparation of the stator component of these motors.

The synthesis involves a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. In this process, Dimethyl 4,5-dimethoxyphthalate undergoes a cyclization reaction with a suitable ketone, such as 1,3-diphenyl-2-propanone, in the presence of a strong base like sodium hydride. This reaction leads to the formation of a substituted 1,3-indanedione, which constitutes the core of the motor's stator. The methoxy groups on the phthalate ring play a crucial role in influencing the electronic properties and solubility of the resulting motor molecule. This strategic use of Dimethyl 4,5-dimethoxyphthalate highlights the importance of phthalate derivatives in the construction of advanced, functional molecular systems.

| Reactant 1 | Reactant 2 | Reaction Type | Product Core |

| Dimethyl 4,5-dimethoxyphthalate | 1,3-diphenyl-2-propanone | Claisen Condensation | 1,3-Indanedione |

Construction of Macrocyclic Systems, such as Zearalenone

Currently, there is no publicly available scientific literature that specifically documents the use of Dimethyl 3,6-dimethoxyphthalate as a direct precursor in the total synthesis of the macrocyclic mycotoxin, Zearalenone.

Building Blocks for Polyketide and Aromatic Natural Product Analogs

While polyketides represent a broad class of natural products synthesized from simple acyl-CoA building blocks, there is no specific information in the reviewed scientific literature detailing the use of this compound as a direct building block for the synthesis of polyketide or other aromatic natural product analogs.

Development of Chemical Probes and Tools in Academic Research

Chemical probes are essential tools in chemical biology and medicinal chemistry, enabling the investigation and manipulation of biological processes at the molecular level. The development of these probes often relies on the availability of versatile chemical scaffolds that can be readily modified.

Role in Understanding Broader Chemical Principles

The study of specific molecules can often lead to a deeper understanding of fundamental chemical principles. For instance, investigations into the synthesis and properties of molecules like this compound and its isomers can provide insights into reaction mechanisms, such as the nuances of the Claisen condensation, and structure-property relationships.

Contributions to Phthalate Chemistry Research

The primary research application of phthalate derivatives often lies in their use as precursors for the synthesis of more complex molecules, such as phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that have found applications in various fields, including as dyes, pigments, and in photodynamic therapy. The properties of the resulting phthalocyanine (B1677752) are heavily influenced by the substituents on the initial phthalonitrile (B49051) or phthalic acid derivative.

Given this context, this compound could theoretically serve as a valuable starting material for the synthesis of novel phthalocyanines. The presence of the two methoxy groups at the 3 and 6 positions would be expected to influence the electronic absorption spectra and solubility of the resulting phthalocyanine. The general synthetic approach would likely involve the conversion of the dimethyl ester groups to nitrile functionalities to form 3,6-dimethoxyphthalonitrile, which could then undergo cyclotetramerization. The synthesis of various substituted phthalonitriles is a critical step in developing new phthalocyanine-based materials. umich.eduresearchgate.net

Table 1: Potential Synthetic Utility of this compound

| Precursor | Potential Intermediate | Target Molecule | Potential Application of Target Molecule |

|---|

Insights into Aromatic Compound Reactivity and Substituent Effects

The structure of this compound provides an excellent model for studying the combined influence of multiple substituents on the reactivity of a benzene ring. The aromatic ring in this molecule is substituted with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing methyl ester (-COOCH₃) groups. The interplay of these groups governs the electron density distribution around the ring and dictates its susceptibility to electrophilic and nucleophilic attack.

Electronic Effects:

The methoxy groups are strong activating groups due to their ability to donate electron density to the aromatic ring via resonance. This increases the electron density at the ortho and para positions relative to the methoxy groups. Conversely, the methyl ester groups are deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects. This withdrawal of electron density makes the aromatic ring less reactive towards electrophilic substitution.

Steric Effects:

In addition to electronic effects, steric hindrance plays a crucial role in the reactivity of this molecule. The two methoxy groups and the two methyl ester groups are all relatively bulky. This steric crowding can hinder the approach of reagents to the aromatic ring, particularly at the positions adjacent to the substituents. For instance, any reaction at the 4 or 5 positions would be sterically hindered by the adjacent methoxy and ester groups.

The study of how these combined electronic and steric effects influence the outcomes of chemical reactions on the aromatic ring can provide valuable insights for synthetic chemists. Understanding these interactions is fundamental for predicting reaction pathways and designing synthetic routes for a wide range of substituted aromatic compounds.

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Methyl Ester (-COOCH₃) | 1 | Deactivating (Electron-withdrawing) | Moderate |

| Methyl Ester (-COOCH₃) | 2 | Deactivating (Electron-withdrawing) | Moderate |

| Methoxy (-OCH₃) | 3 | Activating (Electron-donating) | Moderate |

Future Directions and Emerging Research Areas for Dimethyl 3,6 Dimethoxyphthalate Studies

Integration with Computational Chemistry and In Silico Modeling of Reaction Pathways

The advancement of computational chemistry offers powerful tools to investigate the properties and reactivity of Dimethyl 3,6-dimethoxyphthalate at a molecular level. Techniques such as Density Functional Theory (DFT) and ab initio quantum mechanical methods can provide deep insights into its electronic structure, molecular geometry, and chemical reactivity. quantumsimm.com While direct computational studies on this compound are not extensively documented, research on structurally analogous compounds, such as Dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, demonstrates the potential of these methods. researchgate.net

For instance, DFT calculations can be employed to predict the vibrational frequencies (FTIR and Raman spectra), and NMR chemical shifts of this compound, which can aid in its experimental characterization. Furthermore, in silico modeling can be used to elucidate reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a comprehensive understanding of the reaction kinetics and thermodynamics. This approach is particularly valuable for optimizing existing synthetic routes and for the rational design of novel reactions.

Future computational studies could focus on:

Predicting Physicochemical Properties: Calculating properties such as solubility, lipophilicity, and electronic characteristics to guide its application in various fields.

Modeling Reaction Mechanisms: Investigating the detailed mechanisms of esterification, demethylation, and other functional group transformations to optimize reaction conditions and improve yields.

Virtual Screening: Using molecular docking simulations to explore the potential interactions of this compound and its derivatives with biological macromolecules, which could uncover new pharmacological or biocatalytic applications.

A hypothetical application of DFT in studying this compound could involve analyzing its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity towards electrophiles and nucleophiles.

| Computational Technique | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational spectra, and NMR chemical shifts. | Understanding of molecular properties and reactivity; aid in experimental characterization. quantumsimm.com |

| Ab initio methods | High-accuracy calculation of molecular energies and properties. | Benchmarking DFT results and providing precise data for mechanistic studies. quantumsimm.com |

| Molecular Dynamics (MD) | Simulation of the compound's behavior in different solvent environments. | Insights into solvation effects and conformational dynamics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving the compound. | Elucidation of biocatalytic mechanisms and enzyme-substrate interactions. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. Advanced spectroscopic techniques are at the forefront of this endeavor. While specific applications to this compound synthesis are still emerging, the principles from related research are highly applicable.

For example, in-situ spectroscopic methods such as Process Analytical Technology (PAT) using FTIR, Raman, and NMR spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. This would allow for precise control over reaction conditions, leading to improved product quality and yield.

Future research in this area could involve:

Flow Chemistry with In-line Analysis: Integrating microreactors with spectroscopic detectors to enable high-throughput screening of reaction conditions for the synthesis of this compound and its analogs.

Hyperspectral Imaging: Utilizing imaging techniques to study the spatial distribution of the compound in solid-state reactions or in heterogeneous catalytic systems.

Advanced NMR Techniques: Employing techniques like two-dimensional NMR and diffusion-ordered spectroscopy (DOSY) for detailed structural elucidation of products and for studying intermolecular interactions in solution.

The development of real-time monitoring protocols for the synthesis of this compound would be a significant step towards process intensification and the implementation of more efficient and controlled manufacturing processes.

Exploration of Unconventional Synthetic Pathways for Structural Diversity

The classical synthesis of this compound typically involves the esterification of 3,6-dimethoxyphthalic acid. While effective, there is a growing interest in exploring unconventional synthetic pathways to access this molecule and to generate a wider range of structurally diverse derivatives.

Emerging synthetic methodologies that could be applied include:

C-H Activation: Direct functionalization of the aromatic ring of simpler precursors could provide a more atom-economical and efficient route to this compound and its derivatives, avoiding the need for pre-functionalized starting materials.

Electrosynthesis: Utilizing electrochemical methods to drive the key bond-forming reactions could offer a greener and more controlled alternative to traditional chemical oxidants or reductants.

Biocatalysis: Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis could lead to highly selective transformations under mild reaction conditions.

The exploration of these novel synthetic strategies could not only improve the efficiency and sustainability of this compound production but also facilitate the creation of a library of related compounds with potentially new and interesting properties.

Interdisciplinary Research with Non-Clinical Biological Systems, focusing on Microbial and Plant Metabolic Interactions

The interaction of small molecules with biological systems is a rich area of research. While the clinical applications of this compound are outside the scope of this article, its potential interactions with non-clinical biological systems, such as microbes and plants, present exciting research opportunities.

In the realm of microbial metabolism , studies could investigate:

Biotransformation: Screening various microorganisms for their ability to metabolize this compound. This could lead to the discovery of novel enzymatic pathways for its degradation or modification, potentially yielding new bioactive compounds.

Quorum Sensing Inhibition: Investigating whether this compound or its derivatives can interfere with bacterial communication systems, which could have applications in controlling microbial biofilm formation.

In the context of plant science , research could focus on:

Metabolic Engineering: Plants, particularly model organisms like Nicotiana benthamiana, are increasingly used as platforms for the heterologous production of valuable specialized metabolites. nih.gov It is conceivable that the biosynthetic pathway to this compound could be engineered into such a plant system.

Allelopathic Potential: Investigating the effect of this compound on the growth and development of other plants and microorganisms in its vicinity. This could reveal potential applications as a natural herbicide or pesticide.

These interdisciplinary studies at the interface of chemistry and biology could uncover new roles for this compound in natural systems and inspire the development of novel biotechnological applications.

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. The synthesis of this compound can be made more sustainable by incorporating these principles.

Key areas for improvement include:

Renewable Feedstocks: Exploring the use of biomass-derived starting materials instead of petroleum-based precursors. rsc.org For example, lignin, a complex aromatic polymer found in plant cell walls, could potentially be a source of the aromatic core of this compound.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste generation. This includes both heterogeneous catalysts and biocatalysts.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or flow chemistry to reduce energy consumption.

By adopting these green chemistry approaches, the synthesis and application of this compound can be aligned with the goals of sustainability, reducing its environmental footprint and contributing to a circular economy.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors like lignin. rsc.org | Reduced reliance on fossil fuels and enhanced sustainability. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Waste reduction and improved resource efficiency. |

| Use of Safer Solvents and Auxiliaries | Employing water, supercritical CO2, or biodegradable solvents. | Reduced environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Implementation of microwave-assisted or flow chemistry processes. | Lower energy consumption and faster reaction times. |

| Use of Catalysis | Development of recyclable heterogeneous or biocatalysts for key reaction steps. | Increased reaction efficiency and reduced waste from stoichiometric reagents. |

Q & A

Basic Research Questions

Q. What are the common synthesis routes for dimethyl 3,6-dimethoxyphthalate, and how can experimental parameters be optimized for yield?

- Methodological Answer : Synthesis typically involves esterification of 3,6-dimethoxyphthalic acid with methanol under acidic catalysis. Optimization can employ factorial design to test variables (e.g., molar ratios, temperature, catalyst concentration). For example, a 2³ factorial design evaluates interactions between temperature (80–120°C), reaction time (4–8 hours), and acid catalyst concentration (1–5% v/v). Yield analysis via HPLC or GC-MS identifies optimal conditions .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at positions 3 and 6) and ester linkages.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% threshold for research-grade material).

- Mass Spectrometry (MS) : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance), lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., hydrolysis kinetics) to identify transition states and activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on ester stability.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to define robust operating ranges for critical parameters (e.g., pH, stirring rate).

- Statistical Control Charts : Track impurity profiles (e.g., residual acids) across batches using Shewhart charts .

Q. How can researchers evaluate this compound’s potential endocrine-disrupting effects using in vitro models?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for estrogen receptor alpha (ERα) or androgen receptor (AR) via competitive binding assays with labeled ligands (e.g., ³H-estradiol).

- Transcriptional Activation : Use luciferase reporter gene assays in cell lines (e.g., MCF-7 for ER activity).

- Dose-Response Analysis : Apply Hill equation modeling to calculate EC₅₀ values and compare to reference phthalates (e.g., DEHP) .

Key Considerations for Experimental Design

- Reproducibility : Pre-condition solvents (e.g., molecular sieves for methanol) to minimize variability.

- Data Validation : Use triplicate measurements and outlier detection (e.g., Grubbs’ test) for analytical data .

- Ethical Compliance : Adhere to institutional guidelines for toxicological assays, especially when using vertebrate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.